molecular formula C11H17FN2O2S B8659334 5-Aminomethyl-N-tert-butyl-2-fluoro-benzenesulfonamide

5-Aminomethyl-N-tert-butyl-2-fluoro-benzenesulfonamide

Cat. No.: B8659334
M. Wt: 260.33 g/mol
InChI Key: KEEVHARBHNWMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminomethyl-N-tert-butyl-2-fluoro-benzenesulfonamide is a useful research compound. Its molecular formula is C11H17FN2O2S and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17FN2O2S

Molecular Weight

260.33 g/mol

IUPAC Name

5-(aminomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide

InChI

InChI=1S/C11H17FN2O2S/c1-11(2,3)14-17(15,16)10-6-8(7-13)4-5-9(10)12/h4-6,14H,7,13H2,1-3H3

InChI Key

KEEVHARBHNWMRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)CN)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-tert-butyl-5-cyano-2-fluoro-benzenesulfonamide (0.3 g) and Pd/C (50 mg) in 1N HCl/EtOH (1 ml 1N HCl in 10 ml EtOH) was stirred under H2 for 2 hours. The reaction mixture was filtered through a pad of diatomaceous earth, washed with MeOH and concentrated to about 3 ml. The residue was diluted with H2O and lyophilized to give 5-aminomethyl-N-tert-butyl-2-fluoro-benzenesulfonamide (0.27 g, 90% yield) as a white powder.
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0.3 g
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HCl EtOH
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50 mg
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Synthesis routes and methods II

Procedure details

5-Aminomethyl-N-tert-butyl-2-fluoro-benzenesulfonamide was synthesized in a manner analogous to 4-Aminomethyl-N-tert-butyl-3-methyl-benzenesulfonamide in Example 4, using 5-chloro-2-fluorobenzene-1-sulfonyl chloride in place of 4-bromo-3-methylbenzene-1-sulfonyl chloride. In the second step NMP was used as the solvent, Pd(dppf)Cl2 alone was used as catalyst and the reaction mixture was stirred at 120° C. for 15 hours.
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